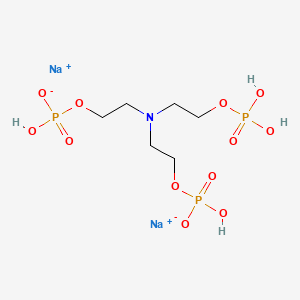
Ethanol, 2,2',2''-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt is a complex chemical compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure and properties, which make it valuable in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt typically involves the reaction of ethanolamine with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired ester. The reaction mixture is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Reduction: Reduction reactions can lead to the formation of simpler phosphates.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various phosphate esters and salts, which have different applications depending on their chemical structure and properties.
Scientific Research Applications
Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other complex compounds and as a catalyst in certain reactions.
Biology: The compound is used in biochemical assays and as a buffer in various biological experiments.
Industry: The compound is used in the production of detergents, cleaning agents, and other industrial products.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. It can also interact with enzymes and other proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), sodium salt
- Triethanolamine phosphate
- Ethanolamine phosphate
Uniqueness
Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt is unique due to its specific chemical structure, which imparts distinct properties such as higher solubility and stability compared to similar compounds. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in research and industry.
Properties
CAS No. |
67924-17-8 |
|---|---|
Molecular Formula |
C6H16NNa2O12P3 |
Molecular Weight |
433.09 g/mol |
IUPAC Name |
disodium;2-[2-[hydroxy(oxido)phosphoryl]oxyethyl-(2-phosphonooxyethyl)amino]ethyl hydrogen phosphate |
InChI |
InChI=1S/C6H18NO12P3.2Na/c8-20(9,10)17-4-1-7(2-5-18-21(11,12)13)3-6-19-22(14,15)16;;/h1-6H2,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2 |
InChI Key |
AGUABLZXGGKNMP-UHFFFAOYSA-L |
Canonical SMILES |
C(COP(=O)(O)O)N(CCOP(=O)(O)[O-])CCOP(=O)(O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















